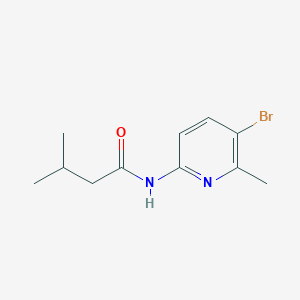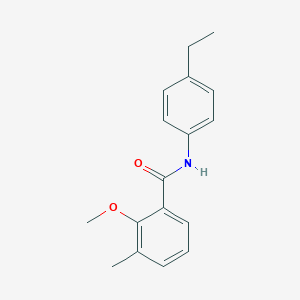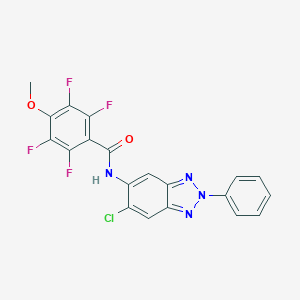![molecular formula C20H22ClN3O2 B250801 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B250801.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that was initially developed as an anti-cancer drug. Sorafenib has been shown to inhibit tumor growth and angiogenesis by targeting multiple signaling pathways.
Wirkmechanismus
Sorafenib inhibits the activity of several kinases, including RAF, VEGFR, PDGFR, c-KIT, and FLT3. By inhibiting these kinases, Sorafenib blocks the signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Sorafenib also induces apoptosis in cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. In cancer cells, Sorafenib inhibits cell proliferation, induces apoptosis, and inhibits the formation of new blood vessels. In addition, Sorafenib has been shown to inhibit the production of cytokines, such as TNF-α and IL-6, which are involved in inflammation and tumor growth. Sorafenib has also been shown to have immunomodulatory effects, including the inhibition of T cell proliferation and the induction of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments, including its high potency and specificity for its target kinases. Sorafenib is also relatively stable and can be easily synthesized in large quantities. However, Sorafenib has some limitations, including its low solubility in water and its potential for off-target effects. In addition, Sorafenib may not be effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the cancer cells.
Zukünftige Richtungen
There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the investigation of Sorafenib in combination with other drugs for the treatment of cancer. In addition, Sorafenib may have potential for the treatment of other diseases, such as psoriasis and rheumatoid arthritis. Finally, the mechanism of action of Sorafenib is not fully understood, and further research is needed to elucidate its effects on signaling pathways and cellular processes.
Synthesemethoden
The synthesis of Sorafenib involves the condensation of 4-(4-acetylpiperazin-1-yl)-3-nitrobenzenesulfonamide with 2-fluoro-5-iodobenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to give Sorafenib in good yield. The synthesis of Sorafenib is a multi-step process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its anti-cancer activity and has been shown to be effective against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib works by inhibiting several signaling pathways that are involved in cell proliferation, survival, and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. Sorafenib has also been investigated for its potential use in other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
Molekularformel |
C20H22ClN3O2 |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-5-3-4-6-17(14)20(26)22-16-7-8-19(18(21)13-16)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
NFLHGEXWLKAVOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)